molecular formula C23H30O5 B086114 Asperugin B CAS No. 14522-05-5

Asperugin B

Cat. No.: B086114
CAS No.: 14522-05-5
M. Wt: 386.5 g/mol
InChI Key: UDBSZUYIWDXRKO-XURGJTJWSA-N
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Description

Methylmethaqualone is a quinazolinone derivative and an analogue of methaqualone. It possesses sedative and hypnotic properties similar to its parent compound, methaqualone, due to its agonist activity at the β subtype of the gamma-aminobutyric acid A receptor. Methylmethaqualone is approximately three times as potent as methaqualone in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylmethaqualone involves the methylation of methaqualone. The process typically includes the following steps:

Industrial Production Methods: Industrial production methods for methylmethaqualone are not well-documented due to its status as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: Methylmethaqualone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which may have different pharmacological properties .

Scientific Research Applications

Methylmethaqualone has been studied for its sedative and hypnotic properties. Its applications in scientific research include:

    Chemistry: Used as a reference compound in the study of quinazolinone derivatives.

    Biology: Investigated for its effects on gamma-aminobutyric acid A receptors and its potential as a sedative-hypnotic agent.

    Medicine: Explored for its potential therapeutic uses, although its pro-convulsive effects limit its clinical applications.

    Industry: Limited industrial applications due to its controlled status.

Mechanism of Action

Methylmethaqualone acts as an agonist at the β subtype of the gamma-aminobutyric acid A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid in the brain. This results in sedative, hypnotic, and anxiolytic effects. The compound also has some activity at other gamma-aminobutyric acid A receptor subtypes .

Comparison with Similar Compounds

Uniqueness: Methylmethaqualone is unique due to its higher potency compared to methaqualone and its specific activity at the β subtype of the gamma-aminobutyric acid A receptor. its pro-convulsive effects make it particularly hazardous if taken in excessive doses .

Properties

IUPAC Name

3,5-dihydroxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-12-28-23-21(26)13-19(14-24)20(15-25)22(23)27/h7,9,11,13-15,26-27H,5-6,8,10,12H2,1-4H3/b17-9+,18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBSZUYIWDXRKO-XURGJTJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C(C(=C1O)C=O)C=O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14522-05-5
Record name Asperugin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014522055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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